
N-(5-Bromopyridin-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Bromopyridin-3-yl)formamide” is a chemical compound with the CAS Number: 1692703-11-9 . It has a molecular weight of 201.02 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.02 .Wissenschaftliche Forschungsanwendungen
Antifungal Activity of Bromopyrrole Alkaloids Research has uncovered the antifungal properties of various bromopyrrole alkaloids derived from marine sponges. Compounds isolated from the South China Sea sponge Agelas sp. demonstrated effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. This suggests a potential application of bromopyrrole alkaloids, which share structural similarities with N-(5-Bromopyridin-3-yl)formamide, in developing new antifungal agents (Zhu et al., 2016).
Advancements in Organic Synthesis The compound has been implicated in the synthesis of quinazolinones and other heterocyclic compounds. For example, CuI/4-hydroxy-L-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide provides a direct route to 3-substituted quinazolinones, highlighting its role in facilitating novel organic synthesis methodologies (Xu et al., 2012).
Carbon-Monoxide-Free Aminocarbonylation In the realm of green chemistry, N-substituted formamides, including derivatives similar to this compound, have been used in carbon-monoxide-free aminocarbonylation reactions. This innovative approach leverages palladium catalysis to couple formamides with aryl halides, creating an environmentally friendly pathway to various amides (Sawant et al., 2011).
N-Formylation of Amines Using CO2 Exploring sustainable chemistry, researchers have developed methods for the N-formylation of amines using CO2 and H2. This process, catalyzed by Cu(OAc)2–4-dimethylaminopyridine (DMAP), efficiently converts amines to formamides while preserving unsaturated groups. Such advancements demonstrate the versatility of formamides in synthesizing valuable chemical intermediates in an eco-friendly manner (Liu et al., 2017).
Prebiotic Chemistry and Nucleic Acid Synthesis Investigations into the origins of life have highlighted the role of formamide, including its derivatives, in the prebiotic synthesis of nucleobases and nucleic acids. Formamide's ability to facilitate the formation of key biological molecules under prebiotic conditions underscores its importance in understanding the chemical pathways that may have led to the emergence of life on Earth (Saladino et al., 2004).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-3-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPBLZGNWKOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2987353.png)
![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)


![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2987362.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)




![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

